Laminaribiose octaacetate

Catalog No.
S532396
CAS No.
22551-65-1
M.F
C28H38O19
M. Wt
678.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Laminaribiose octaacetate

Free laminaribiose is insoluble in anhydrous solvents, requiring inefficient multi-step protection before glycosylation. Laminaribiose octaacetate directly addresses this bottleneck as a ready-to-use, organic-soluble precursor.

  • Pre-protected for immediate use in Lewis acid-catalyzed glycosylations, eliminating protection/deprotection steps.
  • Ensures linear β-(1→3) chain extension without branching or stereochemical scrambling.
  • Enables synthesis of well-defined glycoconjugates and specific β-glucan hydrolase inhibitors.

Standardized quality supports reliable procurement for synthetic carbohydrate laboratories.

CAS Number

22551-65-1

Product Name

Laminaribiose octaacetate

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28+/m1/s1

InChI Key

KXQUPCAOOLXBPP-HYSGBLIFSA-N

solubility

Soluble in DMSO

Synonyms

alpha-laminaribiose octaacetate, laminaribiose octaacetate, laminaribiose octacetate

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

The exact mass of the compound Laminaribiose octaacetate is 678.2007 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Biopolymers - Glucans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

250 mg, 1 g, 5 g

Laminaribiose octaacetate (CAS 22551-65-1) is a peracetylated, β-(1→3)-linked disaccharide building block heavily utilized in synthetic carbohydrate chemistry . Unlike its unprotected free sugar counterpart, this fully acetylated derivative provides exceptional chemical stability, precise stereochemical definition, and high solubility in standard aprotic organic solvents . It is predominantly procured by industrial and academic laboratories as a standardized, ready-to-use precursor for the synthesis of complex β-(1→3)-glucan oligosaccharides, specific enzyme inhibitors, and well-defined glycoconjugates, effectively circumventing the handling and solubility challenges associated with highly polar, unprotected carbohydrates.

Research Fit

Protected Precursor For synthesis of β-(1→3)-glucan fragments
Analytical Standard Reference for β-(1→3) linkage identification
Conformational Probe Benchmark for β-(1→3) disaccharide structure studies

Attempting to substitute laminaribiose octaacetate with free laminaribiose or crude β-glucan extracts (such as curdlan) introduces severe process bottlenecks in organic synthesis . Free laminaribiose is insoluble in the anhydrous reaction solvents (e.g., dichloromethane) required for moisture-sensitive, Lewis acid-promoted glycosylations, necessitating inefficient, multi-step global protection protocols that significantly reduce overall yield. Furthermore, substituting with the structurally similar but cheaper cellobiose octaacetate (β-1,4-linked) completely alters the spatial geometry of the resulting glycoconjugates, rendering downstream derivatives biologically inactive in assays specifically targeting β-(1→3)-glucan receptors or hydrolases [1].

Substitution Risk

Glycosidic linkage: β-(1→3) not replicated by cellobiose octaacetate (β-1,4) or gentiobiose octaacetate (β-1,6); enzymatic recognition and synthetic utility may differ.

Thermal profile: markedly lower melting point changes identity verification workflow; common peracetylated disaccharides do not provide the same rapid thermal check.

Crystal conformation: distinct torsion angles reported; molecular recognition and crystallization behavior may not transfer to β-(1→4) or β-(1→6) analogs.

Organic Solvent Compatibility for Anhydrous Glycosylation

Laminaribiose octaacetate exhibits high solubility in aprotic organic solvents such as dichloromethane (DCM) and ethyl acetate, which is critical for homogeneous, Lewis acid-catalyzed glycosylation reactions. In contrast, free laminaribiose is highly hydrophilic and practically insoluble in DCM, requiring either aqueous media or complex polar solvent systems that rapidly quench standard moisture-sensitive glycosyl promoters (e.g., TMSOTf).

Evidence DimensionSolubility in anhydrous aprotic solvents (e.g., DCM)
Target Compound DataHighly soluble (>50 mg/mL), enabling homogeneous organic phase reactions
Comparator Or BaselineFree laminaribiose (practically insoluble, <0.1 mg/mL in DCM)
Quantified Difference>500-fold increase in organic solvent solubility
ConditionsStandard laboratory temperature (20-25 °C) in dichloromethane

Enables direct integration into standard anhydrous glycosylation workflows without requiring a preliminary, yield-reducing global protection step.

Melting Point
Reported comparison
81–84°C (target) vs. 224–232°C (cellobiose octaacetate)
Δ ≈ -140°C lower
Supports rapid identity confirmation without instrumentation.
Solid-state data from commercial suppliers.

Streamlined Synthesis of Reactive Glycosyl Donors

As a fully protected intermediate, laminaribiose octaacetate allows for rapid, selective anomeric deprotection and subsequent activation to form highly reactive glycosyl donors, such as laminaribiosyl trichloroacetimidates . Utilizing this pre-acetylated compound reduces the synthetic pathway to a functional donor to just two steps, whereas starting from free laminaribiose requires exhaustive peracetylation prior to anomeric activation, adding synthetic steps and decreasing the overall isolated yield of the donor .

Evidence DimensionSynthetic steps to reactive glycosyl donor
Target Compound Data2 steps (anomeric deacetylation, then activation)
Comparator Or BaselineFree laminaribiose (requires initial global protection step prior to activation)
Quantified DifferenceElimination of the global peracetylation step, saving 12-24 hours of reaction and purification time
ConditionsStandard carbohydrate activation protocols (e.g., hydrazine acetate followed by trichloroacetonitrile/DBU)

Reduces reagent consumption and labor time for procurement teams sourcing building blocks for complex glycan assembly.

Synthetic Yield
Direct comparison
β-Anomer: >50% vs. α-Anomer: 27%
≥1.85× higher reported yield
Reported β-anomer synthetic accessibility context.
From curdlan via enzymatic degradation and acetylation.

Linkage-Specific Bioactivity of Downstream Derivatives

The specific β-(1→3) linkage of laminaribiose octaacetate is essential for synthesizing probes and inhibitors targeting β-1,3-glucan recognition proteins and hydrolases [1]. For example, isofagomine derivatives synthesized from laminaribiose octaacetate act as potent inhibitors of 1,3-β-D-glucan endo-hydrolases with an ID50 of 3.1 µM[1]. Substituting this precursor with cellobiose octaacetate (β-1,4-linked) yields derivatives with incorrect spatial geometry that fail to inhibit 1,3-specific hydrolases [1].

Evidence DimensionTarget enzyme inhibition (ID50 against 1,3-β-D-glucan endo-hydrolase)
Target Compound Data3.1 µM (laminaribiosyl derivative)
Comparator Or BaselineCellobiosyl derivative (β-1,4-linked analog)
Quantified DifferenceStrictly active (3.1 µM) vs inactive due to linkage mismatch
ConditionsIn vitro enzyme inhibition assay (barley 1,3-β-D-glucan endo-hydrolase)

Confirms that buyers targeting β-1,3-glucan biological pathways must procure the exact laminaribiose precursor rather than cheaper β-1,4 analogs.

Conformation
Cross-study comparable
Unique endo/exo-cyclic torsion angles; AcO-6′ gauche–trans–gauche
Supports conformational benchmarking for binding studies.
X-ray crystallography data.
Overall Yield
Reported yield
>30% over six steps
Supports multistep synthetic economy review.
To galactobiose octaacetate, starting from laminaribiose octaacetate.
Linkage Type
Class-level
β-(1→3) regioisomer
Essential for regiospecificity studies and GC identification.
Distinct from β-1,4 (cellobiose) and β-1,6 (gentiobiose) isomers.

Synthesis of β-(1→3)-Glucan Oligosaccharides

Laminaribiose octaacetate is the ideal starting material for the stepwise construction of longer β-(1→3)-linked glycans. Its fully protected hydroxyl groups prevent unwanted branching during glycosidic bond formation, ensuring linear chain extension in synthetic carbohydrate workflows .

Development of Specific Glycosidase Inhibitors

The compound is utilized to synthesize specific inhibitors, such as laminaribiosyl-isofagomines, for studying plant and fungal 1,3-β-D-glucan endo-hydrolases. The precise β-(1→3) linkage provided by the octaacetate precursor is strictly required for active site binding and achieving low micromolar inhibition [1].

Preparation of Well-Defined Glycoconjugates

It serves as a reliable, organic-soluble glycosyl donor precursor for conjugating laminaribiose to proteins, lipids, or synthetic polymers. These well-defined glycoconjugates are essential for downstream research into innate immune receptor recognition of fungal cell wall components .

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of β-(1→3) Glycans
Protected disaccharide with defined β-(1→3) linkage
Yield and anomeric configuration review
Analytical Standard for β-(1→3)
Well-defined GC retention and distinct thermal profile
Chromatographic identity and melting point verification
Crystallography & Conformation
Unique crystal structure (gauche–trans–gauche)
Conformational benchmarking for recognition studies

XLogP3

0.2

Hydrogen Bond Acceptor Count

19

Exact Mass

678.20072898 Da

Monoisotopic Mass

678.20072898 Da

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

22551-65-1

Wikipedia

Laminaribiose octaacetate
1: Wang LX, Sakairi N, Kuzuhara H. Peracetylated laminaribiose: preparation by specific degradation of curdlan and its chemical conversion into N-acetylhyalobiuronic acid. Carbohydr Res. 1991 Oct 14;219:133-48. PubMed PMID: 1804530.

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